1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
Beschreibung
1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide is a heterocyclic compound featuring a piperidine core substituted with a carboxamide group at the 4-position and a 2-methyl-1,3-thiazol-4-yl acetyl moiety at the 1-position. The acetyl linker between the thiazole and piperidine enhances conformational flexibility, which may influence target binding.
Eigenschaften
Molekularformel |
C12H17N3O2S |
|---|---|
Molekulargewicht |
267.35 g/mol |
IUPAC-Name |
1-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C12H17N3O2S/c1-8-14-10(7-18-8)6-11(16)15-4-2-9(3-5-15)12(13)17/h7,9H,2-6H2,1H3,(H2,13,17) |
InChI-Schlüssel |
MAGFEVABDLFQAV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=CS1)CC(=O)N2CCC(CC2)C(=O)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reaction Protocol
The direct method involves reacting piperidine-4-carboxamide with 2-methyl-1,3-thiazole-4-acetyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. Triethylamine (TEA) is employed as a base to neutralize HCl generated during the reaction.
Key parameters :
-
Molar ratio : 1:1.2 (piperidine:acyl chloride) for optimal conversion.
-
Temperature : 0–5°C initially, followed by gradual warming to room temperature.
-
Reaction time : 12–16 hours.
Yield and Byproduct Analysis
The crude product is purified via silica gel column chromatography (ethyl acetate/hexane, 3:7) to yield 65–70% of the target compound. Major byproducts include:
-
Di-acylated piperidine (5–8%): Formed due to excess acyl chloride.
-
Hydrolyzed thiazole (3–5%): Resulting from residual moisture.
Analytical Validation
-
HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
-
¹H-NMR (400 MHz, DMSO-d₆): δ 7.45 (s, 1H, thiazole-H), 3.85–3.70 (m, 4H, piperidine-H), 2.45 (s, 3H, CH₃).
Stepwise Assembly Approach
Thiazole Ring Synthesis
The thiazole moiety is constructed via Hantzsch thiazole synthesis:
-
Cyclization : 2-Bromo-1-(2-methyl-1,3-thiazol-4-yl)ethan-1-one is prepared by reacting 2-methylthiazole-4-carboxylic acid with PBr₃.
-
Coupling : The brominated intermediate is coupled with piperidine-4-carboxamide using K₂CO₃ in DMF at 60°C.
Reaction conditions :
-
Solvent : Dimethylformamide (DMF).
-
Catalyst : Potassium carbonate (2.5 equiv).
-
Time : 8–10 hours.
Intermediate Characterization
Yield Optimization
-
Scale-up challenges : Reduced yields (45–50%) at >10 mmol due to thiazole decomposition.
-
Mitigation : Use of antioxidant additives (e.g., BHT) improves yield to 60%.
Comparative Analysis of Methods
| Parameter | Direct Acylation | Stepwise Assembly |
|---|---|---|
| Overall yield | 65–70% | 45–60% |
| Purity | >98% | 95–97% |
| Key advantage | Fewer steps | Better thiazole control |
| Scalability | Suitable for >100 g | Limited to <50 g |
Advanced Purification Techniques
Crystallization
Recrystallization from ethanol/water (7:3) yields needle-shaped crystals suitable for X-ray diffraction.
Chromatographic Methods
-
Preparative HPLC : Utilized for milligram-scale purification (C18 column, 0.1% TFA modifier).
-
Flash chromatography : Ethyl acetate/hexane gradients remove di-acylated impurities.
Challenges and Mitigation Strategies
Byproduct Formation
Analyse Chemischer Reaktionen
1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-carboxamid durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Der Thiazolring kann unter Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure oxidiert werden.
Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid oder Natriumborhydrid reduziert werden.
Substitution: Elektrophile Substitutionsreaktionen können am Thiazolring auftreten, insbesondere an der C-2-Position, unter Verwendung von Reagenzien wie Halogenen oder Nitrogruppen.
Hydrolyse: Die Carboxamidgruppe kann unter sauren oder basischen Bedingungen hydrolysiert werden, um die entsprechende Carbonsäure und Amin zu ergeben.
Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen organische Lösungsmittel wie Dichlormethan, Katalysatoren wie Palladium auf Kohlenstoff und Temperatursteuerung, um die Reaktionsraten und Ausbeuten zu optimieren. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-carboxamid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Medizinische Chemie: Die Verbindung wird auf ihr Potenzial als Pharmakophor in der Wirkstoffentwicklung untersucht, insbesondere auf ihre antimikrobiellen, entzündungshemmenden und krebshemmenden Eigenschaften.
Biologische Forschung: Sie wird aufgrund ihrer einzigartigen Strukturmerkmale als Sonde zur Untersuchung von Enzymwechselwirkungen und Rezeptorbindung verwendet.
Industrielle Anwendungen: Die Verbindung wird auf ihre Verwendung bei der Synthese von fortgeschrittenen Materialien und als Katalysator in organischen Reaktionen untersucht.
Wirkmechanismus
Der Wirkmechanismus von 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidin-4-carboxamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen:
Enzyminhibition: Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet und so den Zugang des Substrats blockiert und die Enzymaktivität reduziert.
Rezeptorbindung: Sie kann an Rezeptoren auf Zelloberflächen binden und so Signaltransduktionswege modulieren und zelluläre Reaktionen beeinflussen.
Wirkmechanismus
The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Pathways Involved: The compound may influence pathways related to inflammation, cell proliferation, and apoptosis, making it a potential candidate for therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Thiazole-Piperidine Scaffolds
The following table summarizes key structural and functional differences between 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide and related compounds:
*Molecular weight estimated based on analogous structures.
Functional and Pharmacological Insights
- MTEP () : Replaces the acetyl-carboxamide group with an ethynyl linker, reducing hydrogen-bonding capacity. This simplification correlates with its role as a metabotropic glutamate receptor 5 (mGluR5) antagonist, effective in reducing stress-induced cocaine reinstatement . The absence of the carboxamide may limit solubility but enhances blood-brain barrier penetration.
- This modification aligns with trends in kinase inhibitor design .
- Piperidine-4-carboxylic Acid Derivative () : Substitution of carboxamide with a carboxylic acid alters ionization state (pKa ~4-5), likely reducing cell permeability but improving water solubility. Such derivatives are often used as intermediates in prodrug synthesis .
SAR (Structure-Activity Relationship) Trends
- Thiazole Position : Moving the thiazole from the 4-position (main compound) to the 2-position () disrupts conjugation and steric interactions, affecting target engagement.
- Linker Flexibility : Ethynyl (MTEP) vs. acetyl linkers influence conformational freedom. Rigid ethynyl groups may favor specific receptor conformations, while flexible acetyl linkers allow adaptive binding .
- Carboxamide vs.
Biologische Aktivität
The compound 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole-containing compounds. Thiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including breast and liver cancer cells. For instance, compounds similar to this compound have been reported to exhibit IC50 values in the low micromolar range against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 1-[Thiazole derivative] | MDA-MB-231 | 1.61 ± 1.92 |
| 1-[Thiazole derivative] | HepG2 | 1.98 ± 1.22 |
Anticonvulsant Activity
Thiazole derivatives have also been explored for their anticonvulsant properties . A study indicated that certain thiazole-integrated compounds displayed promising anticonvulsant effects in animal models, suggesting that modifications in the thiazole structure could enhance their efficacy .
The mechanisms through which thiazole derivatives exert their biological effects are multifaceted:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in tumor progression.
- Modulation of Signaling Pathways : Thiazoles can influence various signaling pathways linked to cell proliferation and apoptosis.
Study 1: Anticancer Efficacy
In a controlled experiment, a series of thiazole-piperidine derivatives were synthesized and evaluated for their anticancer activity. The results indicated that compounds with a methyl group at the 2-position of the thiazole ring exhibited enhanced cytotoxicity against cancer cell lines compared to their analogs .
Study 2: Anticonvulsant Evaluation
Another investigation focused on the anticonvulsant activity of thiazole derivatives. The study demonstrated that specific structural modifications led to increased protection against seizures in rodent models, highlighting the therapeutic potential of these compounds in treating epilepsy .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(2-Methyl-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide, and what coupling agents are critical for amide bond formation?
- Methodological Answer : The synthesis typically involves coupling 2-methyl-1,3-thiazole-4-acetic acid with piperidine-4-carboxamide. Amide bond formation is facilitated by carbodiimide-based coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), which activate the carboxyl group for nucleophilic attack by the amine. Solvents like dichloromethane (DCM) or dimethylformamide (DMF) are used under inert conditions (N₂ atmosphere) at 0–25°C. Post-reaction purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is standard .
Q. How is the compound characterized to confirm structural integrity and purity?
- Methodological Answer : Nuclear magnetic resonance (¹H/¹³C NMR) is used to verify connectivity and stereochemistry, with characteristic peaks for the thiazole ring (δ 6.8–7.2 ppm for protons) and piperidine carboxamide (δ 2.4–3.1 ppm for methylene groups). High-performance liquid chromatography (HPLC) with reverse-phase C18 columns (acetonitrile/water gradient) confirms purity (>95%). Mass spectrometry (ESI-MS or MALDI-TOF) validates molecular weight, while FT-IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer : Initial bioactivity studies focus on antimicrobial (MIC assays against Gram+/Gram− bacteria), antifungal (Candida spp. growth inhibition), and anti-inflammatory (COX-2 inhibition) activities. Dose-response curves (1–100 µM) are generated using microplate readers. Cytotoxicity is assessed via MTT assays on mammalian cell lines (e.g., HEK293) to establish selectivity indices .
Advanced Research Questions
Q. How can discrepancies in biological activity data between structural analogs be systematically resolved?
- Methodological Answer : Contradictions often arise from variations in substituent positioning (e.g., methyl vs. chloro groups on the thiazole ring) or stereoelectronic effects. Comparative molecular field analysis (CoMFA) or density functional theory (DFT) calculations can model electronic distributions (e.g., HOMO/LUMO energies) to explain differences in receptor binding. Experimental validation via isothermal titration calorimetry (ITC) quantifies binding affinities (Kd values) .
Q. What strategies optimize reaction yields for piperidine-thiazole hybrids under scale-up conditions?
- Methodological Answer : Kinetic studies (via in-situ IR monitoring) identify rate-limiting steps (e.g., carbodiimide activation). Solvent optimization (switching from DMF to THF) reduces side reactions, while microwave-assisted synthesis (50–100°C, 30 min) enhances efficiency. Catalytic additives like DMAP (4-dimethylaminopyridine) improve coupling yields by 15–20%. Process analytical technology (PAT) tools (e.g., ReactIR) ensure real-time quality control .
Q. How can computational methods predict the metabolic stability of this compound?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations model cytochrome P450-mediated oxidation hotspots. ADMET predictors (e.g., SwissADME) estimate metabolic pathways, highlighting vulnerable sites (e.g., piperidine N-methylation). Experimental validation uses human liver microsomes (HLM) with LC-MS/MS to quantify metabolite formation rates .
Q. What structural modifications enhance selectivity toward bacterial vs. mammalian targets?
- Methodological Answer : Introducing polar groups (e.g., sulfonamides) at the piperidine 4-position improves bacterial membrane penetration (logP reduction from 2.5 to 1.8). Molecular docking (AutoDock Vina) against bacterial FabI enoyl-ACP reductase vs. human homologs identifies steric clashes with mammalian enzymes. In vitro assays confirm 10-fold selectivity for Staphylococcus aureus FabI over human analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
